molecular formula C24H16F2N2S3 B11519701 2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole

2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole

Cat. No.: B11519701
M. Wt: 466.6 g/mol
InChI Key: LQVRJPXVEQSMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE typically involves the reaction of 4-fluoronaphthalen-1-ylmethyl sulfide with a thiadiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluoronaphthyl moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE is unique due to its specific combination of a thiadiazole ring with fluoronaphthylmethylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H16F2N2S3

Molecular Weight

466.6 g/mol

IUPAC Name

2,5-bis[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C24H16F2N2S3/c25-21-11-9-15(17-5-1-3-7-19(17)21)13-29-23-27-28-24(31-23)30-14-16-10-12-22(26)20-8-4-2-6-18(16)20/h1-12H,13-14H2

InChI Key

LQVRJPXVEQSMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NN=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.